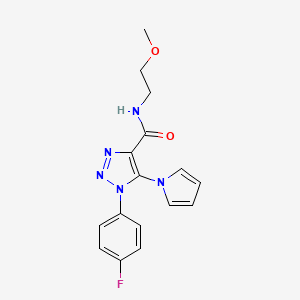
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide, also known as PF-04449913, is a small molecule inhibitor that targets the Smoothened (SMO) protein. The SMO protein is a key component of the Hedgehog (Hh) signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of the Hh pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer.
Mechanism Of Action
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide targets the SMO protein, which is a key component of the Hh signaling pathway. The Hh pathway plays a critical role in embryonic development and tissue homeostasis, but aberrant activation of the pathway has been implicated in the development and progression of various cancers. By inhibiting the SMO protein, 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide blocks the Hh pathway and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical models of cancer. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in these models.
Advantages And Limitations For Lab Experiments
One advantage of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide is its specificity for the SMO protein, which makes it a potent inhibitor of the Hh signaling pathway. However, one limitation of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
Future Directions
There are several potential future directions for research on 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide. One direction is to explore the use of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide in combination with other targeted therapies or immunotherapies for the treatment of cancer. Another direction is to investigate the potential use of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide in other diseases, such as fibrosis or cardiovascular disease. Finally, further research is needed to optimize the dosing and administration of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide in clinical settings.
Synthesis Methods
The synthesis of 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide involves several steps, starting with the reaction of 4-fluorobenzoyl chloride with 2-methoxyethylamine to form 4-fluorophenyl-2-methoxyethylamine. This intermediate is then reacted with 1H-pyrrole-1-carboxylic acid to form the corresponding amide. Finally, the triazole ring is formed by reacting the amide with sodium azide and copper(I) iodide. The resulting compound is then purified by column chromatography to obtain 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide.
Scientific Research Applications
1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide has been extensively studied in preclinical models of cancer, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. In these studies, 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the Hh signaling pathway. 1-(4-Fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in these models.
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-24-11-8-18-15(23)14-16(21-9-2-3-10-21)22(20-19-14)13-6-4-12(17)5-7-13/h2-7,9-10H,8,11H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCWBIRFNSPMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)F)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

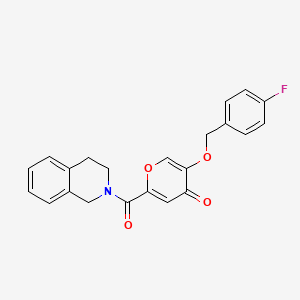
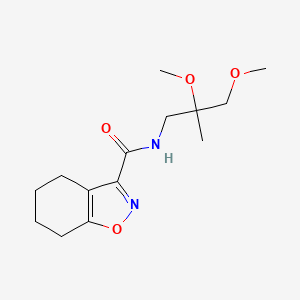
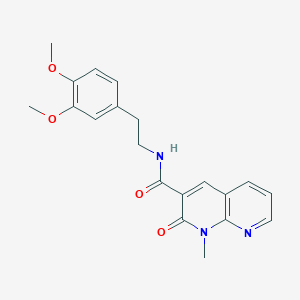

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2780400.png)

![N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780402.png)

![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2780409.png)
![[2-Oxo-2-(propylamino)ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2780411.png)

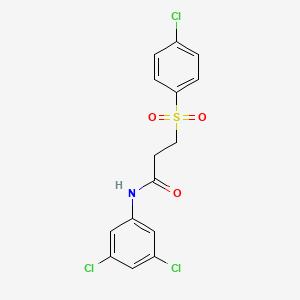

![5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B2780416.png)